Imperialine
Overview
Description
Imperialine, also known as Sipeimine or Kashmirine, is an alkaloid found in the bulbs of species of the genus Fritillaria . It occurs to the extent of 0.1 - 2.0% and may cause spasms, vomiting, hypotension, and cardiac arrest in humans .
Synthesis Analysis
Imperialine has been chemically modified with isocyanates to produce new biologically active compounds . The reactions of imperialine with o-nitrophenyl-, ethyl-, and allylisocyanates in 1:1 and 1:2 ratios in refluxing benzene were studied . The reactions affected only one reactive site and formed 3-O-2-nitrophenylcarbamatoimperialine .Molecular Structure Analysis
Imperialine has a molecular formula of C27H43NO3 and a molecular weight of 429.64 . It has 12 defined stereocenters . The structure of the synthesized compounds was established using PMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The reactions of imperialine with isocyanates affected only one reactive site and formed 3-O-2-nitrophenylcarbamatoimperialine . The course of these reactions was explained by steric hindrance to the C-20 OH, owing to which this functional group did not react .Physical And Chemical Properties Analysis
Imperialine demonstrates a relatively weak alkalinity with a pKa of 8.467±0.028 . The uptake of imperialine was increased with increasing pH in medium, but not affected by temperature . The apparent absorptive and secretive coefficient was (8.39±0.12)×10-6 cm/s and (7.78±0.09)×10-6 cm/s, respectively .Scientific Research Applications
Anti-Inflammatory Properties
Imperialine, a steroidal alkaloid isolated from the bulbs of Fritillaria wabuensis, has demonstrated significant anti-inflammatory effects. Studies reveal that imperialine can inhibit nitric oxide production and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2. Additionally, it can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β. The mechanism behind these effects involves the inhibition of the nuclear factor-kappaB activation signaling pathway, suggesting potential therapeutic applications for inflammatory diseases (Wu et al., 2015).
Intestinal Absorption Characteristics
The absorption characteristics of imperialine in the intestine have been studied to understand its pharmacokinetics better. Research involving Caco-2 cells and a rat in situ intestinal perfusion model revealed that the passive membrane diffusion dominates imperialine's intestinal absorption. This finding is significant for developing effective drug delivery systems for imperialine-based medications (Lin et al., 2015).
Antitumor Properties
Imperialine has shown promising results in the treatment of non-small cell lung cancer (NSCLC). It can suppress NSCLC tumor growth and associated inflammation through an inflammation-cancer feedback loop. The mechanism involves the inhibition of NF-κB activity. Importantly, imperialine treatments didn't significantly affect blood cell counts in mice or damage major organs, indicating a robust safety profile. These findings suggest imperialine's potential as a novel anti-cancer compound (Lin et al., 2020).
Drug Delivery and Bioavailability Improvement
Research has been conducted to improve imperialine's oral bioavailability and prolong its absorption time. A study developed a sustained-release tablet using a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer. This approach significantly reduced the Cmax of imperialine and prolonged Tmax, thereby enhancing its bioavailability (Lin et al., 2015).
Antitussive and Expectorant Effects
Imperialine has been identified as an active ingredient in Bulbus Fritillariae Cirrhosae, a traditional Chinese medicine. It exhibits significant antitussive and expectorant effects. These properties have been validated through studies on cough frequency reduction and enhancement of tracheal phenol red output in mice, supporting its traditional use in treating bronchopulmonary diseases (Wang et al., 2011).
Muscarinic Receptor Interaction
Imperialine has been evaluated for its action at muscarinic receptors. It acts as a selective surmountable antagonist at M2 receptors, with implications for treating disorders involving these receptors. This specific action differentiates imperialine from other compounds and highlights its potential in targeted therapies (Eglen et al., 1992).
COPD Management
Imperialine has also been studied for its effects on Chronic Obstructive Pulmonary Disease (COPD). It was found to mitigate pulmonary functional and structural impairment and suppress inflammatory responses in a COPD-like rat model. This was achieved by mediating the expression of related cytokines in the lung tissues, such as IL-1β, IL-6, and TNF-α, indicating its potential use in managing COPD symptoms (Wang et al., 2016).
Safety And Hazards
Imperialine is toxic and can cause spasms, vomiting, hypotension, and cardiac arrest in humans . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . In case of accidental ingestion, inducing vomiting and administering activated charcoal is advised .
properties
IUPAC Name |
(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-LRCDAWNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031589 | |
Record name | Imperialin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imperialine | |
CAS RN |
61825-98-7 | |
Record name | Imperialine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61825-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imperialine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imperialin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMPERIALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKN43410XZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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